SCR-4026
Description
SCR-4026 is a small-molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein 95 (PSD-95). This interaction is critical in mediating excitotoxic neuronal damage during ischemic stroke. By disrupting the nNOS-PSD-95 complex, this compound exhibits potent neuroprotective effects, reducing nitric oxide (NO)-mediated toxicity and apoptosis in neurons .
Notably, this compound also promotes the differentiation of neural stem cells (NSCs) into neuron-like cells, a property that distinguishes it from conventional neuroprotectants. This dual functionality—neuroprotection and pro-differentiation—positions this compound as a promising therapeutic candidate for neurodegenerative diseases and stroke recovery .
Properties
Molecular Formula |
C14H12Cl2N2O2 |
|---|---|
Molecular Weight |
311.16 |
IUPAC Name |
4-(2-Amino-4,6-dichloro-phenoxymethyl)-benzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-10-5-11(16)13(12(17)6-10)20-7-8-1-3-9(4-2-8)14(18)19/h1-6H,7,17H2,(H2,18,19) |
InChI Key |
WDGFRIHJXKWMFP-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC=C(COC2=C(Cl)C=C(Cl)C=C2N)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCR-4026; SCR4026; SCR 4026 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares SCR-4026 with structurally or functionally related compounds, focusing on molecular properties, mechanisms, and therapeutic outcomes.
Key Analysis
This compound vs. Target Specificity: Both compounds target PSD-95 interactions but with distinct partners. This compound inhibits nNOS-PSD-95, mitigating NO-mediated toxicity, whereas TP2208 disrupts GluR6-PSD-95, reducing glutamate-induced excitotoxicity .
This compound vs. C3a Peptide
- Mechanistic Pathway : The C3a peptide acts via complement system activation to regulate NSC migration and differentiation, while this compound directly modulates synaptic protein interactions .
- Therapeutic Scope : this compound’s neuroprotection is more targeted to excitotoxic damage, whereas C3a’s effects are context-dependent and may involve inflammatory pathways .
Research Findings and Limitations
- This compound : Preclinical studies demonstrate a 40–50% reduction in infarct volume in rodent stroke models and a 2.5-fold increase in NSC differentiation efficiency compared to controls . However, its pharmacokinetic profile and long-term safety in humans remain unvalidated.
- TP2208 : Shows efficacy in reducing hippocampal neuronal death in glutamate toxicity models but lacks evidence for pro-differentiation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
